Rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate hydrochloride
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Overview
Description
Rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate hydrochloride is a novel organic compound that has garnered interest in various scientific fields. Its distinct stereochemistry and functional groups make it a versatile molecule in synthetic chemistry and biomedical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate hydrochloride typically involves the following steps:
Formation of Pyrrolidine Ring: : A key step involves constructing the pyrrolidine ring. This can be achieved through a cyclization reaction, often starting from a linear precursor.
Introduction of Hydroxyl Group: : The hydroxyl group at the 4-position is introduced via a selective hydroxylation reaction.
Esterification: : The acetate moiety is introduced through an esterification reaction, typically using methyl acetate as a reagent.
Hydrochloride Formation: : The final product is obtained as a hydrochloride salt by treating the ester with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production methods may include:
Batch Processing: : Utilizing batch reactors for each synthesis step, ensuring high purity and yield.
Continuous Flow Synthesis: : Implementing continuous flow techniques for large-scale production, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate hydrochloride can undergo various chemical reactions:
Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid under controlled conditions.
Reduction: : Reduction of the ester moiety can yield corresponding alcohols.
Common Reagents and Conditions
Oxidation: : KMnO₄, H₂O₂, or PCC can be used as oxidizing agents.
Reduction: : LiAlH₄ or NaBH₄ in anhydrous solvents.
Substitution: : NaOH or other strong bases can facilitate nucleophilic substitutions.
Major Products
Oxidation Products: : Ketones, carboxylic acids.
Reduction Products: : Alcohols.
Substitution Products: : Varied functional derivatives depending on the nucleophile used.
Scientific Research Applications
Rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate hydrochloride has a wide range of scientific research applications:
Chemistry: : Used as a building block for synthesizing complex organic molecules.
Biology: : Investigated for its role in biochemical pathways and as a potential enzyme inhibitor.
Medicine: : Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: : Utilized in the development of novel materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which Rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate hydrochloride exerts its effects is primarily through:
Enzyme Inhibition: : Binding to active sites of enzymes, thereby altering their activity.
Molecular Pathways: : Interacting with specific molecular pathways to modulate biological responses.
Receptor Binding: : Potentially acting on cellular receptors to elicit physiological effects.
Comparison with Similar Compounds
Rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate hydrochloride can be compared with compounds such as:
Methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate: : Lacks the hydrochloride moiety, affecting its solubility and reactivity.
Ethyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate hydrochloride: : An ethyl ester variant with slightly different physicochemical properties.
Its uniqueness lies in its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological characteristics.
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Properties
IUPAC Name |
methyl 2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-7(10)2-5-3-8-4-6(5)9;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWURKNQPKNNRR-KGZKBUQUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CNCC1O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]1CNC[C@H]1O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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